2-(3-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE
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Overview
Description
2-(3-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is an organic compound with a complex structure that includes a 3-methylphenyl group and an oxolan-2-ylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves the reaction of 3-methylphenylacetic acid with oxolan-2-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production times. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, halogenated, or other substituted derivatives.
Scientific Research Applications
2-(3-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP): Known for its antioxidant properties.
Pinacol Boronic Esters: Used in organic synthesis and known for their reactivity.
Uniqueness
2-(3-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a 3-methylphenyl group and an oxolan-2-ylmethyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-4-2-5-12(8-11)9-14(16)15-10-13-6-3-7-17-13/h2,4-5,8,13H,3,6-7,9-10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTVQLFMMHSWJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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